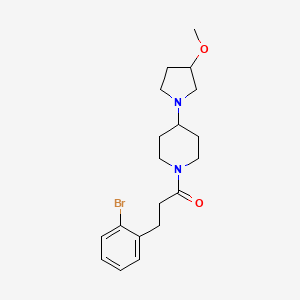
3-(2-Bromophenyl)-1-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Bromophenyl)-1-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)propan-1-one, also known as 3-Bromomethcathinone, is a synthetic designer drug that belongs to the cathinone class. This compound has gained popularity as a recreational drug due to its stimulant effects, which are similar to those of amphetamines and cocaine. However, it is important to note that this compound has not been approved for human consumption and is illegal in most countries.
科学的研究の応用
Synthesis and Chemical Properties
Research on compounds with structural similarities, such as those involving bromophenyl groups and methoxypyrrolidinyl substitutions, often focuses on synthesizing new materials and exploring their chemical properties. For example, the synthesis of biphenyl derivatives through cross-coupling reactions, as detailed by Qiu et al. (2009), provides a method for creating compounds with specific halogen substitutions that could be analogous to the synthesis of the compound (Qiu, Gu, Zhang, & Xu, 2009).
Potential Applications in Drug Design
Compounds like "3-(2-Bromophenyl)-1-(4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl)propan-1-one" may find applications in drug design due to their complex structure and potential for biological activity. Sikazwe et al. (2009) discuss the role of arylcycloalkylamines in enhancing the potency and selectivity of agents at D2-like receptors, which suggests a possible research direction for exploring the biological activities of similarly structured compounds (Sikazwe, Nkansah, Altundas, Zhu, Roth, Setola, & Ablordeppey, 2009).
Environmental and Health Assessments
Research into the environmental and health impacts of chemical compounds is crucial for understanding their safe use and potential risks. For example, the review by Haman et al. (2015) on the occurrence, fate, and behavior of parabens in aquatic environments provides a framework for assessing the environmental persistence and toxicity of similar compounds (Haman, Dauchy, Rosin, & Munoz, 2015).
特性
IUPAC Name |
3-(2-bromophenyl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27BrN2O2/c1-24-17-10-13-22(14-17)16-8-11-21(12-9-16)19(23)7-6-15-4-2-3-5-18(15)20/h2-5,16-17H,6-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKOTWHOMSODNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2CCN(CC2)C(=O)CCC3=CC=CC=C3Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromophenyl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-(4-bromo-2-methoxy-6-{[(4-methylphenyl)imino]methyl}phenoxy)acetate](/img/structure/B2363716.png)
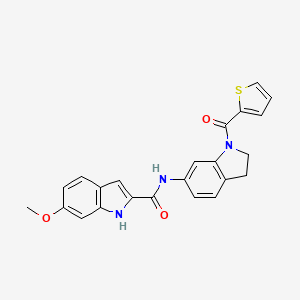
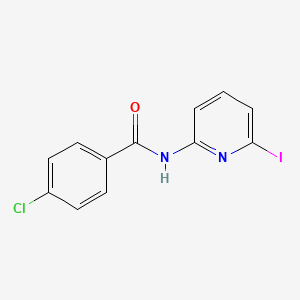
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2363722.png)
![{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}cyclohexylmethylamine](/img/structure/B2363723.png)
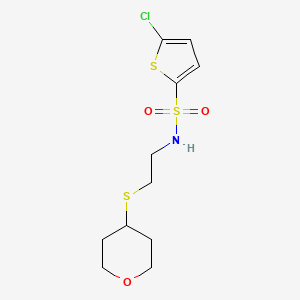

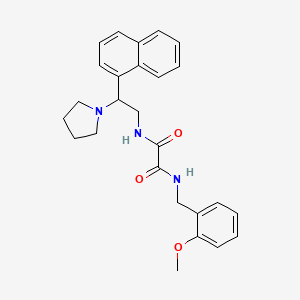
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2363727.png)
![N-([2,2'-bifuran]-5-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2363728.png)
![N-(4-acetylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2363729.png)
![Methyl 2-[(2-morpholin-2-ylacetyl)amino]butanoate;hydrochloride](/img/structure/B2363731.png)

![3-amino-N-[2-chloro-6-(difluoromethoxy)-4-(heptafluoropropan-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B2363737.png)